2-cyclopentyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide
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Overview
Description
2-CYCLOPENTYL-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design due to their structural complexity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPENTYL-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)ACETAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with various alkylating agents under microwave irradiation, which provides rapid access to functionalized imidazo[2,1-b][1,3]thiazoles . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-CYCLOPENTYL-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYL-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Benzo[d]-imidazo[2,1-b]-thiazole derivatives: These compounds have shown significant activity against Mycobacterium tuberculosis and are studied for their potential as anti-mycobacterial agents.
Uniqueness
2-CYCLOPENTYL-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)ACETAMIDE stands out due to its unique structural features and diverse biological activities.
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-cyclopentyl-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23N3OS/c23-17(12-14-6-4-5-7-14)20-13-16-18(15-8-2-1-3-9-15)21-19-22(16)10-11-24-19/h1-3,8-9,14H,4-7,10-13H2,(H,20,23) |
InChI Key |
SSFUVMGDVHOEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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